

Application Note & Protocol: UPLC-MS/MS Analysis of Palmitelaidic Acid in Tissues

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Compound of Interest

Compound Name: *Palmitelaidic acid*

Cat. No.: *B167761*

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Abstract

This document provides a detailed protocol for the extraction and quantification of **palmitelaidic acid** (trans-16:1n-7) in various biological tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). **Palmitelaidic acid**, a trans-monounsaturated fatty acid, is gaining interest due to its potential roles in metabolic and inflammatory signaling pathways. This protocol outlines procedures for tissue homogenization, lipid extraction based on the Folch method, and a sensitive and specific UPLC-MS/MS method for the analysis of underivatized **palmitelaidic acid**. Additionally, this note includes a summary of reported **palmitelaidic acid** levels in tissues and diagrams of potential signaling pathways.

Introduction

Palmitelaidic acid is the trans-isomer of palmitoleic acid. While its cis-isomer has been investigated for its role as a lipokine, the biological functions of **palmitelaidic acid** are less understood. Emerging research suggests its involvement in cellular signaling, including the modulation of inflammatory responses and metabolic processes. Accurate quantification of **palmitelaidic acid** in different tissues is crucial for understanding its physiological and pathological significance. This application note provides a robust and reliable methodology for researchers to measure **palmitelaidic acid** levels in tissue samples, facilitating further investigation into its role in health and disease.

Experimental Protocols

Tissue Sample Preparation and Homogenization

This protocol is designed for the extraction of lipids from various soft tissues such as liver, adipose, and muscle.

Materials:

- Tissue sample (frozen at -80°C)
- Phosphate-buffered saline (PBS), ice-cold
- Homogenization buffer: 20 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors (e.g., cOmplete™ and PhosSTOP™ tablets)
- Bead beater homogenizer with ceramic beads or a Dounce homogenizer
- Microcentrifuge tubes

Procedure:

- Thaw the frozen tissue sample on ice.
- Weigh approximately 50-100 mg of the tissue and place it in a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.
- Add 1 mL of ice-cold PBS to the tube.
- Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm) or with 20-30 strokes in a Dounce homogenizer on ice.
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant for lipid extraction.

Lipid Extraction (Modified Folch Method)

This method is a widely accepted procedure for the extraction of total lipids from biological samples.^[1]

Materials:

- Tissue homogenate (from step 1)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator

Procedure:

- To 1 part of the tissue homogenate (e.g., 500 μ L), add 20 parts of a chloroform:methanol (2:1, v/v) mixture (e.g., 10 mL) in a glass centrifuge tube.
- Vortex the mixture vigorously for 1 minute.
- Agitate the mixture on a shaker at room temperature for 20 minutes.
- Add 0.2 volumes of 0.9% NaCl solution (e.g., 2 mL).
- Vortex the mixture for 30 seconds to induce phase separation.
- Centrifuge at 2,000 x g for 10 minutes at room temperature to separate the layers.
- Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
- Transfer the organic phase to a new glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.

- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase (e.g., Acetonitrile:Water 70:30, v/v) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This method is adapted from a validated procedure for the analysis of cis- and trans-palmitoleic acid in serum and is suitable for tissue extracts.^{[2][3][4][5]} Derivatization is not required for this method.^{[6][7][8]}

Instrumentation:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 5500 Q-trap) with an electrospray ionization (ESI) source^{[2][5]}

Chromatographic Conditions:

- Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:
 - 0-1 min: 70% B
 - 1-5 min: Linear gradient to 100% B
 - 5-7 min: Hold at 100% B

- 7.1-8 min: Return to 70% B and re-equilibrate

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Ion Source Temperature: 500°C
- IonSpray Voltage: -4500 V
- Curtain Gas: 30 psi
- Collision Gas: Medium
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Palmitelaidic Acid	253.2	253.2	150	-10
Internal Standard	Varies	Varies	150	Varies

(Note: A suitable deuterated internal standard, such as Palmitic acid-d31, should be used for accurate quantification. The MRM transition for the internal standard will need to be optimized.)

Data Presentation

Quantitative Data of Palmitelaidic Acid in Tissues

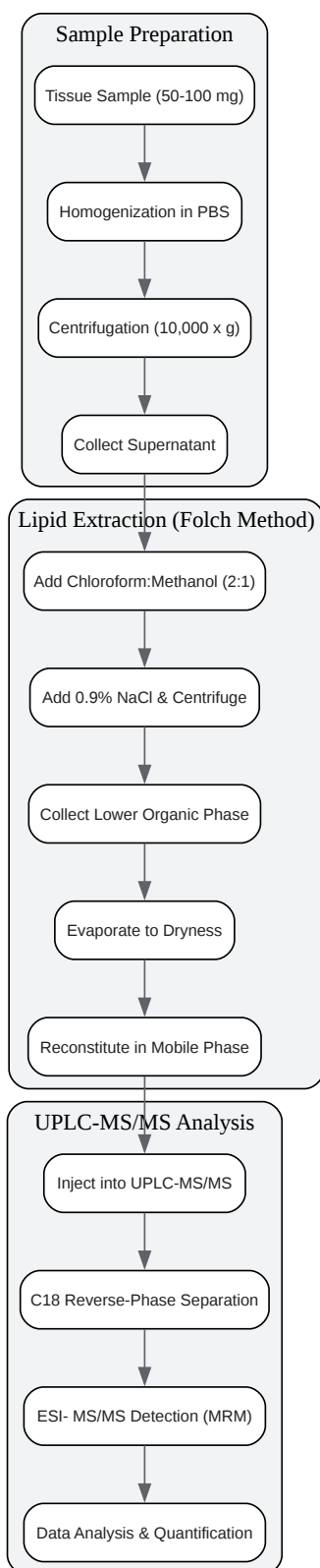
The absolute endogenous concentrations of **palmitelaidic acid** in specific tissues are not widely reported in the literature. Data is often presented as a percentage of total fatty acids. The following table summarizes available data.

Tissue	Species	Concentration	Method	Reference
Adipose Tissue	Human	~0.18% of total fatty acids (in plasma phospholipids, as a proxy)	GC	[9]
Liver	Human	Elevated in fatty liver disease (as cis-palmitoleate)	GC-MS	[10][11]
Muscle	-	Data not readily available	-	-

Note: The data presented are limited and may not reflect absolute concentrations. Further research is needed to establish definitive endogenous levels of **palmitelaidic acid** in various tissues.

Visualizations

Experimental Workflow



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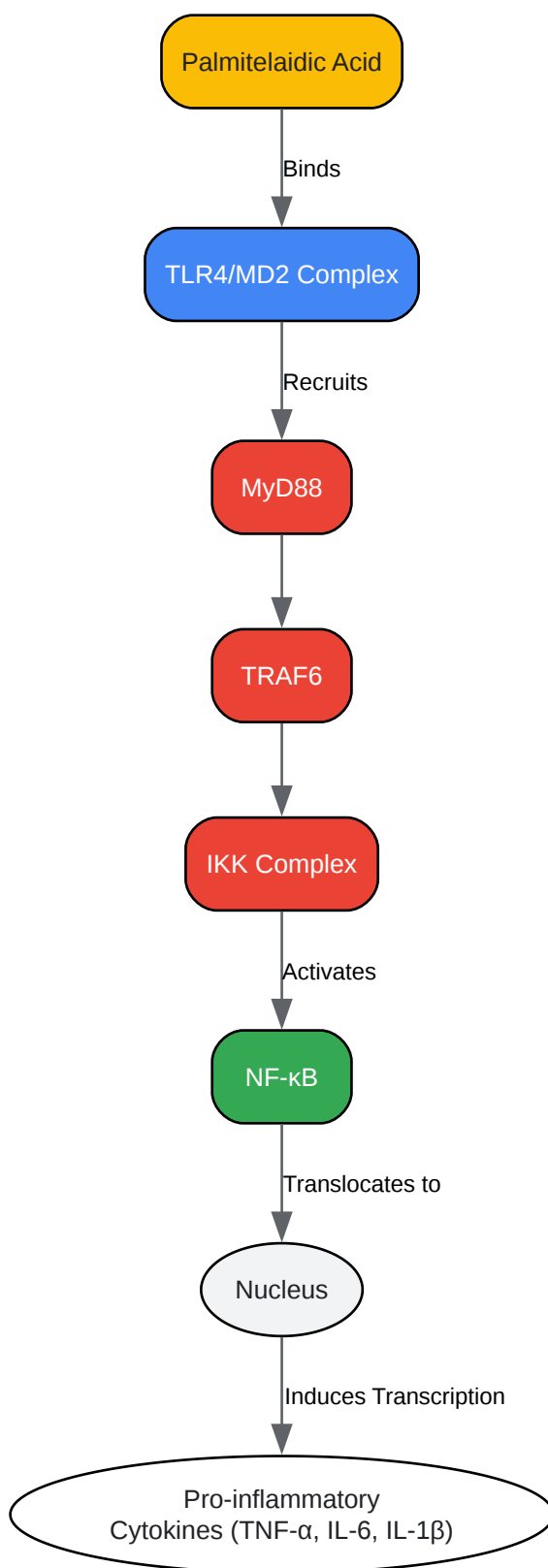
Caption: Experimental workflow for UPLC-MS/MS analysis of **Palmitelaidic acid** in tissues.

Potential Signaling Pathways of Palmitelaidic Acid

Palmitelaidic acid may exert its biological effects through various signaling pathways. While direct evidence is still emerging, pathways activated by structurally similar fatty acids like palmitic acid and its cis-isomer, palmitoleic acid, provide valuable insights.

1. Pro-inflammatory Signaling via Toll-Like Receptor 4 (TLR4)

Saturated fatty acids, such as palmitic acid, have been shown to act as ligands for TLR4, initiating a pro-inflammatory cascade.^{[12][13]} It is plausible that **palmitelaidic acid** could also engage this pathway.

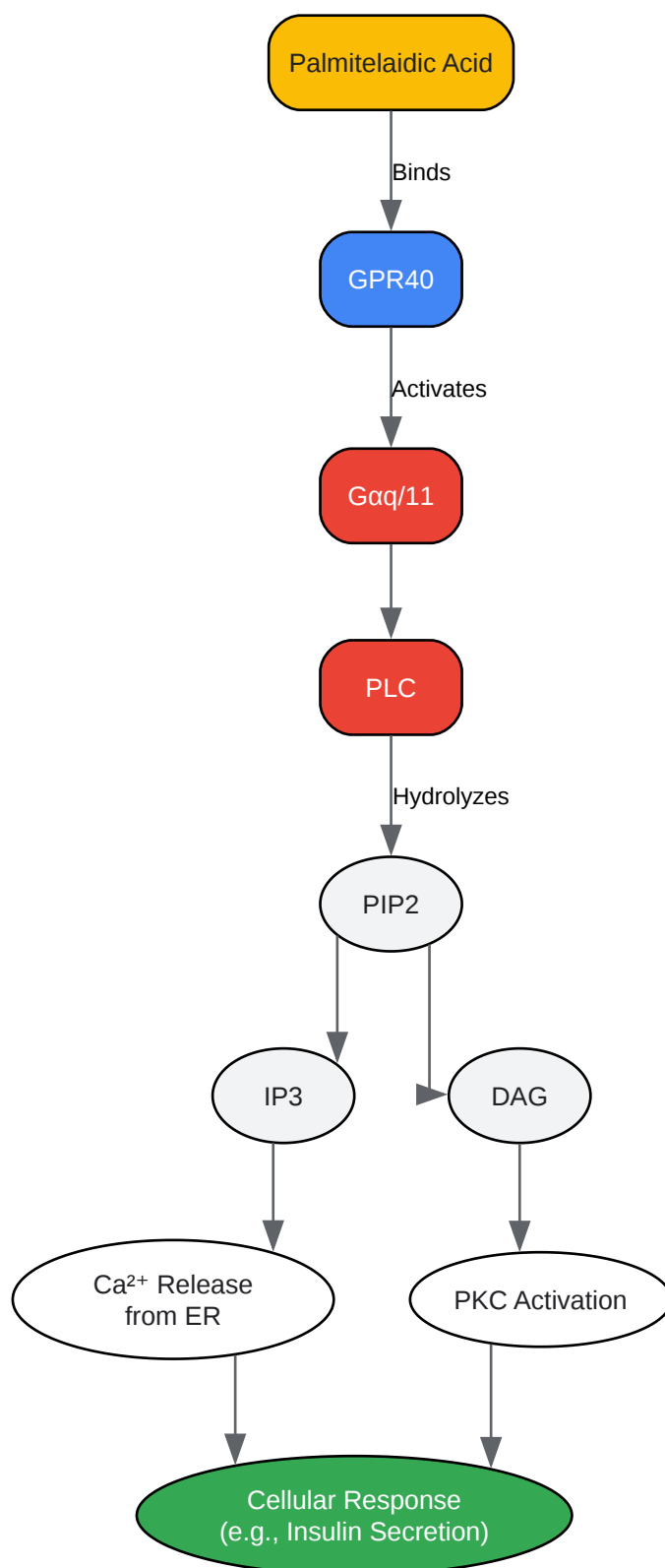


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Caption: Potential pro-inflammatory signaling of **Palmitelaidic acid** via the TLR4 pathway.

2. G-Protein Coupled Receptor (GPR40) Activation

Long-chain fatty acids are known to activate G-protein coupled receptors, such as GPR40 (also known as FFAR1).^{[14][15]} Activation of GPR40 can lead to various downstream effects, including modulation of insulin secretion and other metabolic processes.



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Caption: Potential signaling of **Palmitelaidic acid** through the GPR40 receptor.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of **palmitelaidic acid** in tissue samples using UPLC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, allowing for accurate quantification of this fatty acid. The provided diagrams of potential signaling pathways offer a starting point for investigating the biological roles of **palmitelaidic acid**. Further research is warranted to establish definitive endogenous tissue concentrations and to fully elucidate the specific signaling cascades initiated by this molecule.

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